Evidence Item 1: Substitution-Pattern-Dependent MAO-A Inhibitory Potency (Class-Level Inference)
In a 2026 study on substituted pyrazoles as selective MAO-A inhibitors, compounds VK16 and VK19, which share the 1-ethyl-4-methyl-1H-pyrazol-3-amine core fragment present in the target compound, exhibited MAO-A IC₅₀ values of 0.06 µM and 0.09 µM, respectively [1]. The target compound N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine contains the identical 1-ethyl-4-methyl-1H-pyrazol-3-amine pharmacophore but differs in the N-substituent at the 3-amine position, replacing the aryl/heteroaryl groups of VK16/VK19 with a (1,5-dimethylpyrazol-4-yl)methyl group. By class-level inference, this structural divergence is expected to modulate MAO-A affinity, as the binding pocket accommodates different N-substituents with varying steric and electronic effects. This inference is supported by the broader observation that pyrazol-3-amine MAO inhibitors display IC₅₀ values ranging from nanomolar to high micromolar depending on the N-substitution pattern [2].
| Evidence Dimension | MAO-A inhibitory potency (IC₅₀, µM) |
|---|---|
| Target Compound Data | Not directly measured; contains the 1-ethyl-4-methyl-1H-pyrazol-3-amine pharmacophore with a (1,5-dimethylpyrazol-4-yl)methyl N-substituent |
| Comparator Or Baseline | VK16: IC₅₀ = 0.06 µM (MAO-A); VK19: IC₅₀ = 0.09 µM (MAO-A). Both contain the same 1-ethyl-4-methyl-1H-pyrazol-3-amine core but with different N-substituents. |
| Quantified Difference | Class-level inference: N-substitution variation can shift MAO-A IC₅₀ by >2 orders of magnitude within the pyrazol-3-amine class [2]. |
| Conditions | In vitro MAO-A enzyme inhibition assay using recombinant human MAO-A; substrate: kynuramine; detection: fluorometric. |
Why This Matters
The presence of the 1-ethyl-4-methyl-1H-pyrazol-3-amine pharmacophore suggests potential MAO-A engagement, but the unique (1,5-dimethylpyrazol-4-yl)methyl N-substituent necessitates direct testing to quantify selectivity versus reference pyrazol-3-amines; procurement decisions should account for this untested substitution effect.
- [1] Shuai Mu et al. (2026). Synthesis, antidepressant evaluation and computational insights on substituted pyrazoles as selective MAO-A inhibitors. Bioorganic Chemistry, 157, 108202. VK16 IC₅₀ = 0.06 ± 0.02 µM; VK19 IC₅₀ = 0.09 ± 0.02 µM. View Source
- [2] Badavath et al. (2021). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors. DOAJ. Compound EH7 IC₅₀ (MAO-B) = 0.063 µM; potency order F > Cl > Br > H. View Source
